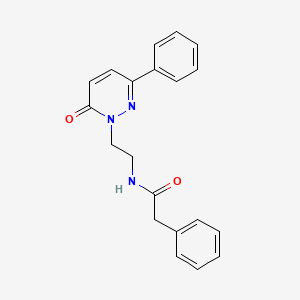

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(15-16-7-3-1-4-8-16)21-13-14-23-20(25)12-11-18(22-23)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFDNYGNJLWDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylacetamide typically involves the following steps:

Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

Formation of the Amide Bond: The final step involves the coupling of the pyridazinone derivative with phenylacetic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylacetamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins to modulate their activity. The pyridazinone ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Benzothiazole-Based Acetamides

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (12) and N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) () share the phenylacetamide backbone but replace the pyridazinone ring with a benzothiazole scaffold. Key differences include:

Mirabegron Intermediates

The Mirabegron precursor (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide () shares the phenylacetamide motif but incorporates a hydroxy group and nitro-substituted phenethyl chain. Its synthesis avoids phase separation, achieving high purity and yield, which underscores the importance of streamlined processes for pharmaceutical applications .

Diverse Acetamide Derivatives

Compounds like N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (3m) and N-(2-(tert-butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide (6n) () exhibit:

- Flexibility vs. Rigidity : The ethyl linker in the target compound may offer greater conformational flexibility compared to rigid pyridinyl or indolyl substituents in analogues .

Comparative Data Table

Key Findings

- Pyridazinone vs. Benzothiazole: The pyridazinone core may offer superior hydrogen-bonding capacity compared to benzothiazole’s electron-deficient system, favoring interactions with polar biological targets .

- Synthetic Challenges: Low yields in benzothiazole derivatives (e.g., 19% for compound 13) contrast with high-yield Mirabegron intermediates, emphasizing the need for route optimization in pyridazinone-based syntheses .

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a complex organic compound known for its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a pyridazine ring, an ethyl group, and a phenylacetamide moiety. The structural arrangement plays a crucial role in its biological interactions and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N3O3 |

| Molecular Weight | 350.42 g/mol |

| CAS Number | 921873-24-7 |

Antibacterial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications essential for optimizing efficacy .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Limited |

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial enzymes involved in cell wall synthesis and other critical metabolic pathways. Interaction studies have shown that the compound binds to specific targets within bacterial cells, disrupting their functionality .

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly reduced bacterial growth in laboratory settings, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- In Vivo Efficacy : In animal models, the compound exhibited promising results in treating bacterial infections resistant to conventional therapies. These findings suggest its potential as a lead compound for drug development aimed at combating antibiotic resistance .

Research Findings

Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity. Modifications to the phenyl and pyridazine rings have led to compounds with improved antibacterial properties and reduced toxicity profiles .

Comparative Analysis with Similar Compounds

The biological activity of this compound has been compared with other pyridazine derivatives:

| Compound | Antibacterial Activity |

|---|---|

| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-toluidine | High |

| N-(2-(6-oxo-pyridazinone)-ethyl)-4-methoxybenzamide | Moderate |

Q & A

Q. Key Considerations :

- Solvent systems (e.g., t-BuOH:H₂O for click chemistry) and catalyst loading (e.g., 10 mol% Cu(OAc)₂) critically influence reaction efficiency .

- Intermediate purification via column chromatography or recrystallization (e.g., ethanol) is standard .

Basic Question: How is the structural integrity of this compound validated in academic research?

Answer:

Characterization relies on a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Confirms amide C=O stretches (~1670–1680 cm⁻¹) and pyridazinone C=O (~1650 cm⁻¹) .

- NMR Analysis :

- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, often using SHELX software for refinement .

Advanced Question: How can researchers optimize synthetic routes to improve yield and purity for structurally complex acetamides?

Answer:

- Catalyst Screening : Test alternatives to Cu(OAc)₂ (e.g., CuI, Ru-based catalysts) to enhance regioselectivity in cycloadditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yield in heterocycle formation .

- Solvent Engineering : Use mixed solvents (e.g., DCM:MeOH) to solubilize intermediates and reduce byproducts .

- In Situ Monitoring : TLC or HPLC tracking identifies side reactions early (e.g., over-oxidation of pyridazinone moieties) .

Example : A 70% yield improvement was achieved for pyridone derivatives by switching from room-temperature to microwave conditions .

Advanced Question: How should researchers address contradictory spectral data during structural elucidation?

Answer:

- Dynamic NMR : Resolves tautomeric equilibria (e.g., keto-enol tautomerism in pyridazinones) causing split signals .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous coupling in aromatic regions .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts to compare with experimental data .

Case Study : Discrepancies in ¹H NMR integration for triazole protons were resolved via variable-temperature NMR, confirming rotational barriers .

Advanced Question: What computational strategies are used to predict the reactivity or bioactivity of this compound?

Answer:

- Molecular Docking : Screens against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock or Schrödinger .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- DFT Studies : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Example : A pyridazinone analog showed strong binding affinity (ΔG = -9.2 kcal/mol) to CFTR channels in cystic fibrosis studies .

Advanced Question: How can regioselectivity challenges in triazole or pyridazine functionalization be mitigated?

Answer:

- Protecting Group Strategy : Temporarily block reactive sites (e.g., NH of acetamide) during cycloaddition .

- Steric Control : Use bulky substituents (e.g., tert-butyl) to direct reactions to less hindered positions .

- Microwave Irradiation : Enhances kinetic control, favoring thermodynamically disfavored regioisomers .

Case Study : Regioselective triazole formation (1,4- vs. 1,5-) was achieved using Cu(I) catalysts in click chemistry .

Advanced Question: What experimental protocols are recommended for assessing the compound’s biological activity?

Answer:

- In Vitro Assays :

- ADMET Profiling : Microsomal stability tests (e.g., human liver microsomes) and Ames test for mutagenicity .

Note : Dose-response curves (IC₅₀) and selectivity indices (e.g., tumor vs. normal cells) are critical for validation .

Advanced Question: How can researchers design analogs to enhance metabolic stability while retaining activity?

Answer:

- Bioisosteric Replacement : Substitute labile esters with amides or heterocycles (e.g., pyridazine → pyrimidine) .

- ProDrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to protect against first-pass metabolism .

- Metabolite Identification : LC-MS/MS tracks degradation pathways in hepatic models .

Example : A methyl-substituted pyridazinone analog exhibited a 3-fold increase in plasma half-life compared to the parent compound .

Advanced Question: What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

- Polymorphism : Screen crystallization solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Low Diffraction Quality : Optimize growth conditions (e.g., slow evaporation at 4°C) .

Case Study : A pyridazinone derivative required 15% PEG 4000 additive to yield diffraction-quality crystals .

Advanced Question: How can mechanistic insights into intramolecular cyclization be applied to scale-up synthesis?

Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., enolization) .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclizations .

- Green Chemistry : Replace toxic solvents (DMF) with Cyrene™ or 2-MeTHF .

Example : A scaled-up cyclization (10 g) achieved 85% yield in flow conditions vs. 65% in batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.